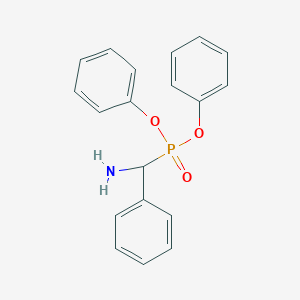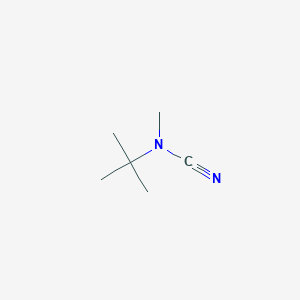
tert-Butyl(methyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-methylcyanamide is an organic compound with the molecular formula C6H12N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by tert-butyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcyanamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of tert-butyl isocyanate with methylamine, which also produces N-tert-butyl-N-methylcyanamide efficiently.
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-N-methylcyanamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper(II) triflate, can further enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-N-methylcyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert N-tert-butyl-N-methylcyanamide into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include tert-butyl amides, primary amines, and various substituted cyanamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N-methylcyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: N-tert-butyl-N-methylcyanamide derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism by which N-tert-butyl-N-methylcyanamide exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-tert-butylamine: This compound is structurally similar but lacks the cyanamide group.
tert-butylamine: Another related compound, differing by the absence of the methyl group.
N-tert-butylmethylamine: Similar in structure but with different functional groups.
Uniqueness
N-tert-butyl-N-methylcyanamide is unique due to its combination of tert-butyl and methyl groups attached to the cyanamide moiety. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
80674-17-5 |
|---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
tert-butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)8(4)5-7/h1-4H3 |
InChI-Schlüssel |
ZUVLDCWLOOSHKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


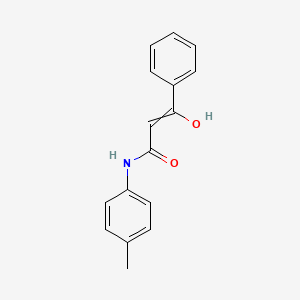
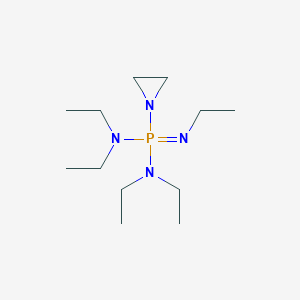
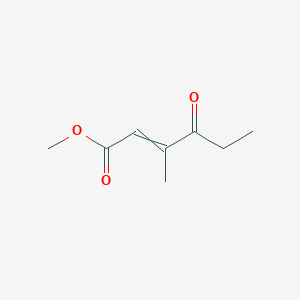
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
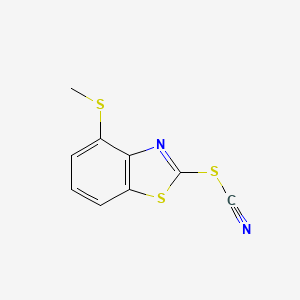
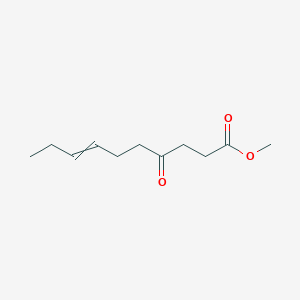
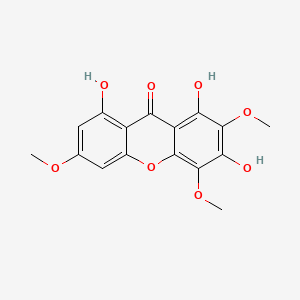
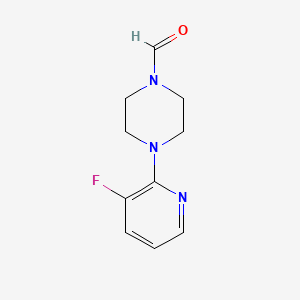
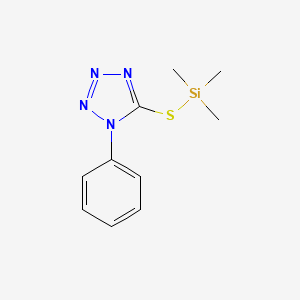
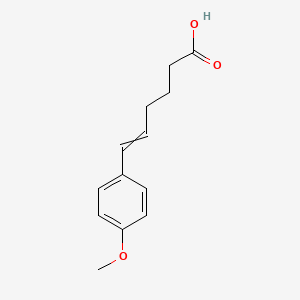
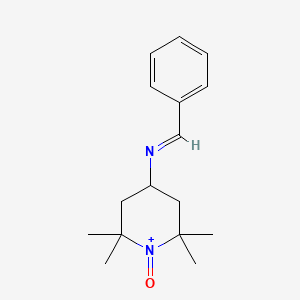
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
